N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16137729
InChI: InChI=1S/C24H22ClN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-13-18(25)7-6-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C24H22ClN5O2S
Molecular Weight: 480.0 g/mol

N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16137729

Molecular Formula: C24H22ClN5O2S

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C24H22ClN5O2S
Molecular Weight 480.0 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H22ClN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-13-18(25)7-6-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)
Standard InChI Key LFPDUZDRHRUXOE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CN=CC=C4

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate structure (Fig. 1):

  • Triazole core: A 1,2,4-triazole ring substituted at positions 4 and 5 with 4-ethoxyphenyl and pyridin-3-yl groups, respectively.

  • Sulfanyl-acetamide linker: A thioether bridge (-S-) connects the triazole to an acetamide group.

  • Aromatic substituents: A 5-chloro-2-methylphenyl group and a pyridin-3-yl ring enhance lipophilicity and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H22ClN5O2S
Molecular Weight480.12558 ([M+H]+)
SMILESCCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CN=CC=C4
Predicted CCS (Ų, [M+H]+)213.6

The collision cross-section (CCS) of 213.6 Ų ([M+H]+) indicates a moderately compact conformation, likely facilitating membrane permeability . The ethoxyphenyl group at position 4 of the triazole introduces steric bulk, which may influence target binding kinetics.

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, synthesis likely follows established routes for triazole derivatives (Fig. 2):

  • Triazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Sulfanyl linkage: Nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives.

  • Functionalization: Introduction of the 4-ethoxyphenyl and pyridin-3-yl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Critical parameters include:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Palladium catalysts for cross-coupling reactions.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole cyclizationHCl (cat.), ethanol, reflux65–75
Sulfanyl incorporationK2CO3, DMF, 80°C70–80
Aryl functionalizationPd(PPh3)4, Na2CO3, dioxane, 100°C50–60

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s logP (estimated at 3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The ethoxy group enhances metabolic stability compared to methoxy analogs, reducing oxidative demethylation risks.

Spectroscopic Signatures

  • IR: Peaks at 1680 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O of ethoxy), and 690 cm⁻¹ (C-S).

  • NMR:

    • 1H NMR (DMSO-d6): δ 8.7 (pyridine-H), 7.8 (triazole-H), 4.1 (OCH2CH3), 2.3 (CH3).

    • 13C NMR: 165 ppm (C=O), 155 ppm (triazole-C), 140 ppm (pyridine-C).

Hypothesized Biological Activities

Anticancer Mechanisms

  • Topoisomerase II inhibition: Intercalation into DNA via the planar triazole-pyridine system.

  • Apoptosis induction: Activation of caspase-3/7 pathways through reactive oxygen species (ROS) generation.

Table 3: Predicted IC50 Values (μM)

TargetIC50 (Predicted)Confidence
CYP51 (C. albicans)0.8–1.2High
Topoisomerase IIα2.5–3.5Moderate

Future Directions and Challenges

Research Priorities

  • In vitro screening: Evaluate antifungal/anticancer activity against reference strains (e.g., C. albicans, MCF-7).

  • ADMET profiling: Assess bioavailability, CYP450 interactions, and hepatotoxicity.

  • Structural optimization: Modify the ethoxy group to tune metabolic stability.

Synthetic Challenges

  • Regioselectivity: Avoiding isomer formation during triazole synthesis.

  • Scale-up: Transitioning from milligram to gram-scale synthesis while maintaining yield.

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